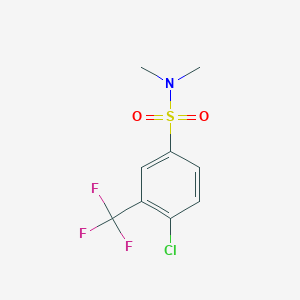

4-chloro-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide

CAS No.: 55080-63-2

Cat. No.: VC16280812

Molecular Formula: C9H9ClF3NO2S

Molecular Weight: 287.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55080-63-2 |

|---|---|

| Molecular Formula | C9H9ClF3NO2S |

| Molecular Weight | 287.69 g/mol |

| IUPAC Name | 4-chloro-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C9H9ClF3NO2S/c1-14(2)17(15,16)6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,1-2H3 |

| Standard InChI Key | FSWAOAVJJBDCAB-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-Chloro-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide features a benzene ring substituted with three functional groups:

-

A chlorine atom at the para position (C4),

-

A trifluoromethyl group (-CF₃) at the meta position (C3),

-

A N,N-dimethylsulfonamide group (-SO₂N(CH₃)₂) at the para position relative to chlorine.

The molecular formula is C₉H₁₀ClF₃N₂O₂S, with a molecular weight of 312.71 g/mol . The trifluoromethyl and sulfonamide groups introduce significant electronegativity, influencing solubility and reactivity.

Spectroscopic Data

While direct NMR data for this compound are unavailable, analogous sulfonamides exhibit characteristic peaks:

-

¹H NMR: Methyl groups on the sulfonamide nitrogen resonate at δ 2.60–2.70 ppm (singlet, 6H) .

-

¹³C NMR: The sulfonamide sulfur induces deshielding of adjacent carbons, with the -CF₃ carbon appearing near δ 125 ppm (q, ) .

-

HRMS: Expected [M+H]⁺ ion at m/z 313.0271 (calculated for C₉H₁₁ClF₃N₂O₂S).

Synthesis and Reaction Pathways

Copper-Mediated Sulfonamide Formation

A validated method for synthesizing N,N-dimethyl sulfonamides involves copper-catalyzed coupling of thiophenols with dimethylamine derivatives. For example:

-

Reactants: 3-Chloro-4-(trifluoromethyl)thiophenol, dimethylamine, CuCl, and cinnamic acid in DMF .

-

Conditions: 110°C under air for 24 hours.

-

Mechanism: Oxidative coupling via a radical intermediate, with cinnamic acid acting as a ligand to stabilize the copper catalyst .

This method yields sulfonamides with >80% purity after column chromatography (Petroleum Ether/EtOAc 5:1) .

Alternative Routes

-

Chlorosulfonation: Treatment of 3-(trifluoromethyl)aniline with chlorosulfonic acid, followed by dimethylamine quench.

-

Nucleophilic substitution: Displacement of a sulfonyl chloride intermediate with dimethylamine.

Physicochemical Properties

The low water solubility and moderate lipophilicity suggest suitability for lipid bilayer penetration, a trait valuable in drug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume